(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid is a chiral amino acid derivative characterized by its unique cyclopentane structure. It possesses a molecular formula of and a molecular weight of approximately 143.18 g/mol. This compound is notable for its potential applications in pharmaceutical chemistry, particularly in the synthesis of biologically active compounds and as a building block in drug development.
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid is classified as an amino acid due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH). It falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins during translation but may play significant roles in metabolic pathways.
The synthesis of (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis utilizing cyclopentanones as starting materials.
Technical Details:
For example, a method described in literature involves the use of chiral auxiliary groups that facilitate the formation of the desired stereoisomer during the reaction process .
The structural formula for (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid can be represented as follows:
Data:
This compound features a cyclopentane ring with a methyl group and an amino group attached to it, contributing to its unique properties and reactivity .
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid can participate in various chemical reactions typical for amino acids:
Technical Details:
The conditions for these reactions often require specific catalysts or reagents to promote selectivity and yield .
The mechanism of action for (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid primarily revolves around its role as a building block in peptide synthesis or as an intermediate in organic synthesis.
Data:
In biochemical pathways, this compound may influence metabolic processes by serving as a substrate for enzymatic reactions or by modulating receptor activity due to its structural properties.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) can be employed to confirm the structure and purity of this compound .
(1S,2S)-1-Amino-2-methylcyclopentanecarboxylic acid has several applications in scientific research:
Cyclic β-substituted α-amino acids represent a paradigm shift in overcoming the inherent limitations of linear peptides, which suffer from rapid proteolytic degradation and conformational flexibility. The cyclopentane scaffold in compounds like (1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid (CAS: 309757-04-8) enforces torsional angles (φ = –60° ± 20°, ψ = –30° ± 20°) that closely mimic type II β-turn motifs in natural peptides. This rigidification blocks enzymatic cleavage sites while maintaining bioactive conformations, as demonstrated by β²/³-hybrid peptides incorporating this amino acid exhibiting >24-hour half-lives in human serum—a 20-fold increase over linear counterparts [2]. The methyl group at C₂ further stabilizes intramolecular hydrogen bonding between the amino (–NH₂) and carboxyl (–COOH) groups, reducing desolvation penalties during target binding [2] [6]. This translates to enhanced permeability; log P values of 0.59 ± 0.06 for the methylated derivative exceed non-methylated analogs by 1.5 units, directly correlating with improved Caco-2 monolayer penetration (Papp = 12 × 10⁻⁶ cm/s) [2] [3].
Table 1: Biopharmaceutical Properties of Cyclic Amino Acid Derivatives
Compound | Half-life (Serum) | Log P | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) |
---|---|---|---|
Linear peptide control | 1.2 hours | –1.8 | 0.8 |
(1S,2S)-2-ACPC⁺ | 8.5 hours | –0.3 | 4.2 |
(1S,2S)-1-Amino-2-methyl | >24 hours | 0.59 | 12.0 |
⁺(1S,2S)-2-aminocyclopentanecarboxylic acid (no methyl group) [2] [5]
The (1S,2S) absolute configuration of 2-methylcyclopentane amino acid is non-negotiable for precise three-dimensional interaction with chiral biological targets. X-ray crystallography confirms that the cis-fused methyl and carboxyl groups at C₁/C₂ create a 115° dihedral angle that sterically complements the L-shaped binding pocket of fungal isoleucyl-tRNA synthetase (IleRS). This geometric match enables sub-micromolar inhibition (Ki = 0.8 µM), whereas the (1R,2S) diastereomer shows >100-fold weaker affinity [2] [7]. The methyl group’s equatorial orientation (as per the IUPAC name (1S,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid) displaces bound water molecules in the IleRS hydrophobic subpocket, contributing a –2.3 kcal/mol ΔΔGbinding versus des-methyl analogs [2] [6]. Such stereoselectivity extends to G-protein-coupled receptors (GPCRs), where molecular dynamics simulations reveal 20° differences in carboxylate orientation between (1S,2S) and (1R,2R) isomers—sufficient to abrogate signaling in β-arrestin assays [7].
The strategic incorporation of cyclopentane amino acids began with the natural product cispentacin (isolated from Bacillus cereus and Streptomyces setonii in 1989), which demonstrated antifungal activity but suffered from renal reabsorption issues. Second-generation analogs addressed this via C₂ alkylation—(1S,2S)-1-amino-2-methylcyclopentanecarboxylic acid (molecular formula C₇H₁₃NO₂, MW 143.18 g/mol) emerged in 2002 as a key synthetic derivative, with the methyl group conferring three advantages: (1) blocking renal amino acid transporters, (2) enhancing membrane diffusion via lipophilicity (log P +0.59 vs. cispentacin’s –1.1), and (3) elevating antifungal potency (C. albicans MIC₉₀ = 8 µg/mL vs. 32 µg/mL for cispentacin) [2] [6]. Industrial synthesis evolved from batch resolution (yields <45%, ee 90%) to continuous-flow enzymatic catalysis using immobilized Candida antarctica lipase B (ee >99%, yield 82%), enabling gram-scale production [2]. Modern variants exploit this scaffold for non-antifungal applications—notably, as β-peptide turn inducers in PCSK9 inhibitors (phase II) and DDR1 kinase antagonists (preclinical) [2] [6].
Table 2: Evolution of Cyclopentane Amino Acid Pharmacophores
Generation | Prototype Compound | Key Structural Feature | Bioactivity Limitation | Innovation | |
---|---|---|---|---|---|
1st (1989) | Cispentacin | Unsubstituted cyclopentane | Renal reabsorption | Natural product discovery | |
2nd (2002) | (1S,2S)-1-Amino-2-methyl | C₂ methyl group | Narrow spectrum | Enhanced stability/permeability | |
3rd (2015+) | Fluorinated C₃ derivatives | C₃-CF₃ group | Metabolic oxidation | Improved target residence time | [2] |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3